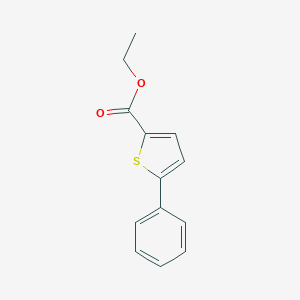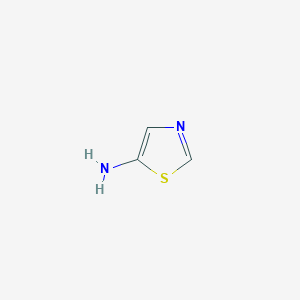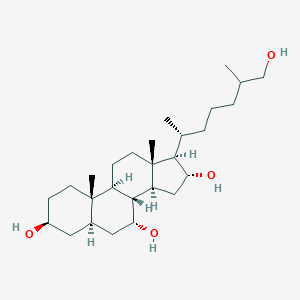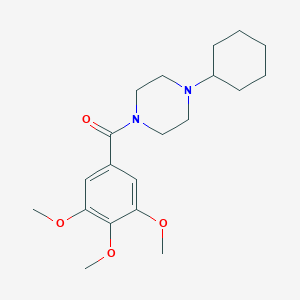
2-Ethyl-2-methyloxazolidine-3-ethanol
Overview
Description
2-Ethyl-2-methyloxazolidine-3-ethanol (EMOE) is an organic compound with the chemical formula C7H15NO2. It is a colorless, viscous liquid with a slightly sweet odor. EMOE is widely used in scientific research due to its unique properties and applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyloxazolidine-3-ethanol is not fully understood, but it is believed to act as a nucleophile and form a complex with metal ions. This complexation can lead to the inhibition of enzymes and other biological processes. 2-Ethyl-2-methyloxazolidine-3-ethanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects
2-Ethyl-2-methyloxazolidine-3-ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. 2-Ethyl-2-methyloxazolidine-3-ethanol has also been shown to have anticonvulsant and anxiolytic effects, which may be useful in the treatment of epilepsy and anxiety disorders. In addition, 2-Ethyl-2-methyloxazolidine-3-ethanol has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
2-Ethyl-2-methyloxazolidine-3-ethanol has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound, making it easy to handle and work with. 2-Ethyl-2-methyloxazolidine-3-ethanol also has a high boiling point and good solubility in both water and organic solvents, making it a versatile solvent for various reactions. However, 2-Ethyl-2-methyloxazolidine-3-ethanol has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, 2-Ethyl-2-methyloxazolidine-3-ethanol has a relatively short shelf life and can degrade over time, which may affect its reliability in certain experiments.
Future Directions
There are several future directions for research on 2-Ethyl-2-methyloxazolidine-3-ethanol. One area of interest is the development of new synthetic methods for 2-Ethyl-2-methyloxazolidine-3-ethanol, with improved yields and efficiency. Another area of interest is the investigation of 2-Ethyl-2-methyloxazolidine-3-ethanol's potential therapeutic effects in various diseases, such as epilepsy, anxiety disorders, and neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 2-Ethyl-2-methyloxazolidine-3-ethanol and its effects on biological processes.
Scientific Research Applications
2-Ethyl-2-methyloxazolidine-3-ethanol has a wide range of applications in scientific research. It is commonly used as a chiral auxiliary in organic synthesis, allowing for the production of enantiomerically pure compounds. 2-Ethyl-2-methyloxazolidine-3-ethanol can also be used as a solvent for various reactions, as it has a high boiling point and good solubility in both water and organic solvents. In addition, 2-Ethyl-2-methyloxazolidine-3-ethanol is used as a stabilizer for polymers and as a corrosion inhibitor for metals.
properties
CAS RN |
17026-88-9 |
|---|---|
Product Name |
2-Ethyl-2-methyloxazolidine-3-ethanol |
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-3-8(2)9(4-6-10)5-7-11-8/h10H,3-7H2,1-2H3 |
InChI Key |
IBWDRPSBZYIJIU-UHFFFAOYSA-N |
SMILES |
CCC1(N(CCO1)CCO)C |
Canonical SMILES |
CCC1(N(CCO1)CCO)C |
Other CAS RN |
17026-88-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)


![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)



![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)

![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)


